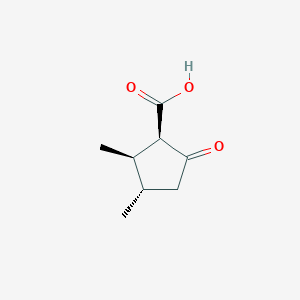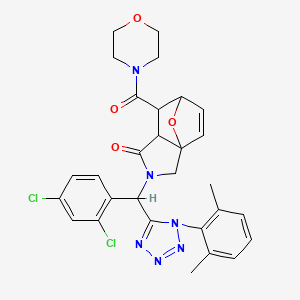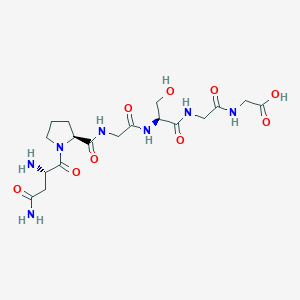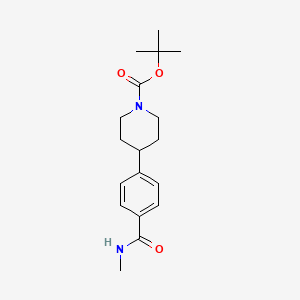
2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine typically involves the following steps:
Formation of 2-Tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base.
Etherification: The 2-Tert-butylphenol is then reacted with 3-bromopyridine in the presence of a base to form 2-(2-Tert-butylphenoxy)pyridine.
Amine Introduction: The final step involves the reaction of 2-(2-Tert-butylphenoxy)pyridine with 3-phenylpropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals or as a component in materials science.
作用機序
The mechanism of action for 2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-(2-Tert-butylphenoxy)pyridine: Lacks the 3-phenylpropylamine moiety.
3-Phenylpropylamine: Lacks the pyridine and tert-butylphenoxy groups.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine is unique due to the combination of the tert-butylphenoxy group, the pyridine ring, and the 3-phenylpropylamine moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
特性
CAS番号 |
918343-10-9 |
|---|---|
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC名 |
2-(2-tert-butylphenoxy)-N-(3-phenylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C24H28N2O/c1-24(2,3)20-14-7-8-16-22(20)27-23-21(15-10-18-26-23)25-17-9-13-19-11-5-4-6-12-19/h4-8,10-12,14-16,18,25H,9,13,17H2,1-3H3 |
InChIキー |
XHYPQENXOGLISA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)


![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)


![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)


